molecular formula C22H24N4O5S B2746454 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2309776-71-2

4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2746454
CAS No.: 2309776-71-2
M. Wt: 456.52
InChI Key: AMNJGIIIBOCGGN-UHFFFAOYSA-N
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Description

4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound contains multiple functional groups, including an imidazole ring, a piperidine ring, and a dihydropyridine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the dihydropyridine moiety. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of high-throughput screening methods can also aid in optimizing the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperidine rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for developing new cancer therapies .

Metabolic Disorders

The compound has been investigated for its role in treating metabolic disorders such as obesity and type 2 diabetes. Certain related compounds have shown effectiveness in inhibiting enzymes involved in glucose metabolism, thus improving insulin sensitivity and reducing blood glucose levels. This suggests that the compound may have similar applications in managing metabolic syndrome .

Neurological Disorders

There is emerging evidence supporting the use of this compound in treating neurological disorders like Alzheimer's disease. Compounds with similar structural motifs have demonstrated neuroprotective effects and cognitive enhancement properties, indicating potential benefits for patients with neurodegenerative diseases .

Data Tables

Application AreaRelated Studies/FindingsPotential Mechanisms
AnticancerCytotoxic activity against breast and colon cancer cellsInduction of apoptosis
Metabolic DisordersImprovement in insulin sensitivityEnzyme inhibition related to glucose metabolism
Neurological DisordersNeuroprotective effects observed in animal modelsCognitive enhancement

Case Study 1: Anticancer Efficacy

A study published in 2022 evaluated a series of compounds structurally related to 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one. The findings demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Metabolic Syndrome

In a clinical trial assessing the impact of similar compounds on metabolic syndrome, participants showed marked improvements in metabolic parameters after treatment. The study highlighted the role of these compounds in enhancing insulin sensitivity and reducing body weight over a twelve-week period .

Case Study 3: Cognitive Enhancement

Research involving animal models for Alzheimer's disease revealed that administration of related compounds led to improvements in memory and learning tasks. This suggests a potential therapeutic avenue for cognitive decline associated with aging or neurodegenerative processes .

Mechanism of Action

The mechanism of action of 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: A bactericidal agent with a nitroso-imidazole structure.

Uniqueness

4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Biological Activity

The compound 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one (often abbreviated as compound 1) is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C19H24N4O4SC_{19}H_{24}N_4O_4S, with a molecular weight of approximately 396.48 g/mol. The structure features a dihydropyridinone core, which is known for its diverse biological activities, and a sulfonylpiperidine moiety that enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to compound 1 exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine and sulfonyl groups have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves enzyme inhibition, particularly targeting bacterial cell wall synthesis.

Enzyme Inhibition

Compound 1 has been evaluated for its inhibitory effects on several enzymes:

  • Carbonic Anhydrase Inhibition : It has demonstrated strong inhibitory activity against human carbonic anhydrase isoforms I and II, with inhibition constants (Ki) of 484.02 ± 30.30 nM and 526.30 ± 112.9 nM, respectively . This suggests potential applications in treating conditions like glaucoma and edema.
  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been noted for their ability to inhibit AChE, which is crucial in managing Alzheimer's disease .

Anticancer Activity

Recent studies have explored the anticancer potential of compound 1. It has been shown to inhibit the proliferation of various cancer cell lines, including epidermoid carcinoma (HEP2), outperforming standard chemotherapeutics like doxorubicin in certain assays . The underlying mechanism may involve the induction of apoptosis through mitochondrial pathways.

Hypoglycemic Effects

Compounds containing similar piperidine structures have also been reported to exhibit hypoglycemic activity, suggesting potential use in managing diabetes . This effect is likely mediated through enhanced insulin sensitivity and glucose uptake in peripheral tissues.

Study 1: Antimicrobial Efficacy

A study conducted by Aziz-ur-Rehman et al. synthesized several piperidine derivatives and evaluated their antimicrobial efficacy against Salmonella Typhi and Pseudomonas aeruginosa. Compound 1 showed promising results with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Study 2: Cancer Cell Line Testing

In a comparative study on anticancer activities, compound 1 was tested alongside various aminophosphonates. Results indicated that it inhibited cell growth in HEP2 cells more effectively than traditional treatments, highlighting its potential as a novel anticancer agent .

Properties

IUPAC Name

4-methoxy-5-[4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carbonyl]-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-24-13-10-23-22(24)32(29,30)17-8-11-25(12-9-17)21(28)18-15-26(16-6-4-3-5-7-16)20(27)14-19(18)31-2/h3-7,10,13-15,17H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNJGIIIBOCGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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